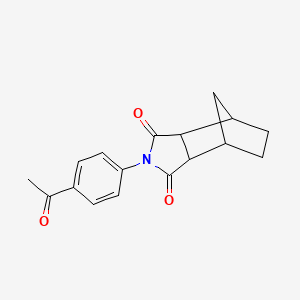

2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

2-(4-Acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a tricyclic isoindole-dione derivative featuring a methano-bridged bicyclic core and a 4-acetylphenyl substituent. Its synthesis typically involves catalytic reactions of cyclic anhydrides with aromatic amines or other nucleophiles under mild conditions, as demonstrated in the enantioselective thiolysis/aminolysis of cyclic anhydrides using chiral catalysts .

Recent studies highlight its derivatives as potent inhibitors of carbonic anhydrase (CA) isoenzymes, with Ki values in the low nanomolar range against hCA I and hCA II, outperforming clinical standards like acetazolamide . Additionally, derivatives bearing acryloylphenyl groups exhibit remarkable anticancer activity (80–97% inhibition rates) against human cancer cell lines, comparable to 5-fluorouracil (5-FU) .

Properties

Molecular Formula |

C17H17NO3 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

4-(4-acetylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C17H17NO3/c1-9(19)10-4-6-13(7-5-10)18-16(20)14-11-2-3-12(8-11)15(14)17(18)21/h4-7,11-12,14-15H,2-3,8H2,1H3 |

InChI Key |

BSWHHNBIZXIVOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CCC(C4)C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the hexahydro-1H-4,7-methanoisoindole core.

Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, where an acetyl group is added to the phenyl ring.

Final Assembly: The final step involves the coupling of the acetylphenyl group with the isoindole core under specific reaction conditions, such as the use of a strong acid catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of 2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

- The 4-acetylphenyl group enhances CA inhibition and anticancer activity compared to p-tolyl or hydroxyl analogs, likely due to improved hydrophobic interactions and electron-withdrawing effects .

- Epoxy-bridged analogs display altered solubility and conformational rigidity, which may limit their pharmacokinetic profiles .

Biological Activity

2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound notable for its unique structure and potential biological activities. With a molecular formula of C15H13NO2 and a molecular weight of approximately 239.27 g/mol, this compound features a hexahydroisoindole core fused with a para-acetylphenyl group. This structural arrangement contributes significantly to its chemical reactivity and biological properties.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity

Research indicates that compounds related to 2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exhibit significant biological activities, particularly in the following areas:

- Antioxidant Activity : Studies have shown that similar compounds can scavenge free radicals, thereby demonstrating potential protective effects against oxidative stress.

- Anticancer Properties : Preliminary studies suggest that this class of compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Effects : The compound has shown activity against various bacterial strains, indicating potential use as an antimicrobial agent.

The biological activity of 2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is believed to involve interactions with specific molecular targets. For instance:

- Enzyme Inhibition : The compound may bind to enzymes involved in metabolic pathways, thereby modulating their activity.

- Receptor Interaction : It may also interact with various receptors in the body, influencing signaling pathways associated with cell growth and survival.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antioxidant Studies : A study demonstrated that derivatives of hexahydroisoindole exhibited significant antioxidant activity in vitro, reducing oxidative stress markers in cellular models .

- Cancer Research : In a preclinical model, compounds structurally similar to 2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione were found to induce apoptosis in human cancer cell lines .

- Antimicrobial Efficacy : Research showed that related isoindole derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity | Notable Findings |

|---|---|---|---|

| Hexahydro-1H-4,7-methanoisoindole | C9H11NO2 | Antioxidant | Effective free radical scavenger |

| 4-Acetylphenol | C8H8O | Antimicrobial | Active against Staphylococcus aureus |

| 5-Chloro-2-(4-methylphenyl)hexahydroisoindole | C15H14ClN | Anticancer | Induces apoptosis in breast cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.